tert-butyl 2-(6-bromo-5-methyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-3-yl)-2-methylpropanoate
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Overview
Description
Tert-butyl 2-(6-bromo-5-methyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-3-yl)-2-methylpropanoate is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-bromo-5-methyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-3-yl)-2-methylpropanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing reagent.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-bromo-5-methyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-3-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl groups in the thienopyrimidine ring can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Tert-butyl 2-(6-bromo-5-methyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-3-yl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-bromo-5-methyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-3-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The bromine substituent and the thienopyrimidine core play crucial roles in its biological activity. The compound may inhibit key enzymes or receptors involved in cellular processes, leading to its observed bioactivity. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.
Brominated Heterocycles: Compounds with bromine atoms on different heterocyclic systems.
Tert-butyl Esters: Compounds with tert-butyl ester groups on various aromatic or heterocyclic cores.
Uniqueness
Tert-butyl 2-(6-bromo-5-methyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-3-yl)-2-methylpropanoate is unique due to the specific combination of its thienopyrimidine core, bromine substituent, and tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H19BrN2O4S |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
tert-butyl 2-(6-bromo-5-methyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-3-yl)-2-methylpropanoate |
InChI |
InChI=1S/C15H19BrN2O4S/c1-7-8-10(23-9(7)16)17-13(21)18(11(8)19)15(5,6)12(20)22-14(2,3)4/h8H,1-6H3 |
InChI Key |
DPUZOXIATARUCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=O)N(C(=O)C12)C(C)(C)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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